Cas no 88743-05-9 (5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine)
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Thiadiazol-2-amine, 5-[2-(phenylthio)ethyl]-
- 5-(2-phenylsulfanylethyl)-1,3,4-thiadiazol-2-amine
- MFCD11566207
- AKOS005174795
- 88743-05-9
- DTXSID30589696
- LS-04639
- 5-[2-(phenylthio)ethyl]-1,3,4-thiadiazol-2-amine
- 5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine
- 5-[2-(phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
- A917592
- 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine
-
- MDL: MFCD11566207
- Inchi: 1S/C10H11N3S2/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
- InChI Key: BYPQZLZKIMDVIC-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)CCC1=NN=C(N)S1
Computed Properties
- Exact Mass: 237.03943971g/mol
- Monoisotopic Mass: 237.03943971g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 105Ų
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P228310-250mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 250mg |
$ 185.00 | 2022-06-03 | ||
| TRC | P228310-500mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | P228310-1000mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 1g |
$ 480.00 | 2022-06-03 | ||
| Chemenu | CM527952-1g |
5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine |
88743-05-9 | 97% | 1g |
$*** | 2023-05-29 | |
| abcr | AB384343-500 mg |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB384343-1 g |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB384343-500mg |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine; . |
88743-05-9 | 500mg |
€205.00 | 2025-04-15 | ||
| abcr | AB384343-1g |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine; . |
88743-05-9 | 1g |
€237.00 | 2025-04-15 | ||
| A2B Chem LLC | AD88284-500mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | AD88284-1g |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | >95% | 1g |
$439.00 | 2024-04-19 |
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine Suppliers
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine
Introduction to 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine, with the CAS number 88743-05-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a thiadiazole core, which is a well-known pharmacophore in drug design, particularly for its role in modulating biological pathways.
The structural motif of 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine consists of a thiadiazole ring system substituted with an ethyl chain at the 2-position and a phenylthio group at the 5-position. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile scaffold for further chemical modifications. The presence of the thiadiazole ring not only contributes to the compound's stability but also enhances its interactions with biological targets.
In recent years, there has been a growing interest in thiadiazole derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The amine functional group in 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine provides a site for further derivatization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacological agents. Researchers have leveraged its structural framework to develop novel molecules with enhanced efficacy and reduced side effects. The phenylthio group, in particular, has been shown to influence the compound's solubility and metabolic stability, making it an attractive candidate for drug development.
The latest studies on 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine have focused on its interaction with biological targets such as enzymes and receptors. Preliminary findings suggest that this compound exhibits inhibitory activity against certain enzymes implicated in disease pathways. For instance, research has indicated that derivatives of this molecule may interfere with the activity of kinases and other signaling molecules involved in cancer progression. These findings underscore the potential of thiadiazole-based compounds as therapeutic agents.
The synthesis of 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the phenylthio group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results. These methods not only enhance efficiency but also minimize unwanted byproducts.
In terms of applications, 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine holds promise in both academic research and industrial drug development. Academic laboratories are exploring its use as a starting material for exploring new chemical entities (NCEs), while pharmaceutical companies are investigating its potential as a lead compound for novel therapeutics. The compound's unique structure and demonstrated biological activity make it a valuable asset in the quest for new medicines.
The safety profile of 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine is another critical consideration in its development. Extensive toxicological studies are being conducted to assess its acute and chronic effects on living organisms. These studies aim to establish safe dosage ranges and identify any potential hazards associated with its use. Preliminary data suggest that the compound is well-tolerated at moderate doses but may exhibit toxicity at higher concentrations.
The future direction of research on this compound includes optimizing its synthetic routes for scalability and exploring novel derivatives with enhanced pharmacological properties. Computational modeling techniques are being employed to predict how modifications to the molecular structure will affect its biological activity. This approach allows researchers to design molecules with improved target specificity and reduced off-target effects.
In conclusion, 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine, CAS number 88743-05-9, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a promising candidate for further development into new therapeutic agents. As research continues to uncover more about its properties and potential applications, this compound is poised to play a crucial role in addressing unmet medical needs.
88743-05-9 (5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)